molecular formula C8H9NO B1625773 4-(2-Methyloxiran-2-yl)pyridine CAS No. 64481-22-7

4-(2-Methyloxiran-2-yl)pyridine

Cat. No. B1625773
CAS RN: 64481-22-7
M. Wt: 135.16 g/mol
InChI Key: KUEKLFGFLZUCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyloxiran-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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properties

CAS RN

64481-22-7

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-(2-methyloxiran-2-yl)pyridine

InChI

InChI=1S/C8H9NO/c1-8(6-10-8)7-2-4-9-5-3-7/h2-5H,6H2,1H3

InChI Key

KUEKLFGFLZUCLQ-UHFFFAOYSA-N

SMILES

CC1(CO1)C2=CC=NC=C2

Canonical SMILES

CC1(CO1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsulfonium iodide (43.8 g, 210 mmol) was dissolved in 100 mL DMF and NaH (19.8 g, 495 mmol) was added. The reaction mixture was stirred for 5 min. and a solution of 4-acetylpyridine (20 g, 165 mmol) in 20 mL DMSO was added dropwise at RT. After the addition was complete, reaction mixture was stirred at RT for 2 h after which it was poured into ice water. The product was extracted with EtOAc, organic layer was washed with water, dried over sodium sulfate and concentrated under reduced pressure. Yield: 21 g.
Quantity
43.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (5.0 g of a 50% dispersion in oil) was added portionwise to a stirred suspension of trimethylsulphoxonium iodide (22.0 g) in THF (150 cm3) and the mixture was heated under reflux for 3 hours. After cooling to 40°, 4-acetyl-pyridine (10.0 g) was added and the mixture was again heated under reflux for 1 hour. The cooled mixture was evaporated in vacuo, partitioned between ether (100 cm3) and water (50 cm3) and the aqueous phase was further extracted with ether (2×50 cm3). The combined dried extracts were evaporated to afford 2-methyl-2-[4-pyridyl]oxirane as a crude oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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